molecular formula C13H20ClN B3087774 2-(1-Phenylpropyl)pyrrolidine hydrochloride CAS No. 1177339-97-7

2-(1-Phenylpropyl)pyrrolidine hydrochloride

Cat. No.: B3087774
CAS No.: 1177339-97-7
M. Wt: 225.76 g/mol
InChI Key: BHACXCAOZMXSGG-UHFFFAOYSA-N
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Description

2-(1-Phenylpropyl)pyrrolidine hydrochloride (CAS 1177339-97-7) is a chemical compound supplied for research and development purposes. With the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol, this compound features the pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in medicinal chemistry . The pyrrolidine ring is highly valued for its three-dimensional, sp3-hybridized structure, which allows researchers to efficiently explore pharmacophore space and influence the stereochemistry of potential drug candidates . This non-planarity, a phenomenon known as "pseudorotation," provides greater three-dimensional coverage compared to flat aromatic systems, which can be beneficial for optimizing parameters like solubility and binding affinity . The pyrrolidine structure is found in numerous bioactive molecules and U.S. FDA-approved drugs, appearing in compounds investigated for a wide range of activities, including as central nervous system (CNS) agents , antiarrhythmics , and other therapeutic applications . This compound is intended for research use by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

2-(1-phenylpropyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-12(13-9-6-10-14-13)11-7-4-3-5-8-11;/h3-5,7-8,12-14H,2,6,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHACXCAOZMXSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCN1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-Phenylpropyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylpropyl group. One common synthetic route starts with the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through intramolecular aldol reactions or other cyclization methods. The phenylpropyl group is then introduced via substitution reactions, often using phenylpropyl halides under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and continuous flow techniques .

Chemical Reactions Analysis

2-(1-Phenylpropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2-(1-Phenylpropyl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Phenylpropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group enhances the compound’s ability to bind to these targets, leading to inhibition or activation of biological pathways. This interaction can result in various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS No. Molecular Weight (g/mol) Key Substituents Solubility Profile
2-(1-Phenylpropyl)pyrrolidine HCl 74332-77-7 239.8 Pyrrolidine, phenylpropyl Industrial grade; no specific data
1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl 102009-66-5 301.9 Pyrrolidine, diphenylpropyl DMF: 12 mg/ml; DMSO: 5 mg/ml; Ethanol: 30 mg/ml
3-(2-Chloro-4-isopropylphenoxy)pyrrolidine HCl 1220018-60-9 N/A Pyrrolidine, chlorophenoxy, isopropyl No solubility data; higher polarity inferred
SB 269970 [³H] HCl N/A 287.45 Pyrrolidine, hydroxyphenylsulfonyl, piperidinyl Ethanol:water (1:1)
1-Dimethylaminomethyl-1-phenyl-1-propanol HCl 104743-23-9 N/A Pyrrolidine, dimethylaminomethyl No solubility data; tertiary amine group
Key Observations:
  • Lipophilicity : The diphenylpropyl analog (301.9 g/mol) exhibits higher molecular weight and lipophilicity than 2-(1-phenylpropyl)pyrrolidine HCl, likely influencing membrane permeability and metabolic stability .
  • Solubility: The diphenylpropyl analog shows moderate solubility in organic solvents (e.g., ethanol: 30 mg/ml), whereas industrial-grade 2-(1-phenylpropyl)pyrrolidine HCl lacks detailed solubility data .

Pharmacological and Toxicological Profiles

  • 2-(1-Phenylpropyl)pyrrolidine HCl: No acute toxicity data are available. Its safety data sheet advises laboratory use only, with first-aid measures for inhalation exposure .
  • SB 269970 [³H] HCl : A radiolabeled compound used in receptor studies (e.g., serotonin receptors). Its hydroxyphenylsulfonyl group may enhance receptor affinity but introduce metabolic instability .
  • 1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl : Marketed for forensic applications, suggesting dissociative anesthetic-like activity. Higher molecular weight may correlate with prolonged half-life .

Critical Analysis of Data Gaps

  • Toxicity Data : Most compounds lack acute toxicity estimates, limiting risk assessments .
  • Pharmacokinetics : Absence of comparative studies on absorption, distribution, metabolism, and excretion (ADME).

Biological Activity

2-(1-Phenylpropyl)pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered interest due to its diverse biological activities. This compound features a pyrrolidine ring substituted with a phenylpropyl group, which influences its interaction with various biological targets. Understanding the biological activity of this compound involves examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. Pyrrolidine derivatives are known to affect multiple biochemical pathways, often through:

  • Binding to Receptors : These compounds can bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : They may inhibit enzymes involved in neurotransmitter uptake, affecting levels of key neurotransmitters like dopamine and serotonin.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its physicochemical properties, including solubility and stability. Factors such as pH and temperature can affect its absorption and distribution in biological systems.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Studies have shown that it may protect against neurotoxic agents by modulating vesicular monoamine transporter (VMAT) activity, which is crucial for dopamine transport in neurons .
  • Potential in Addiction Treatment : The compound's interaction with VMAT suggests potential applications in treating substance use disorders, particularly methamphetamine addiction .
  • Antioxidant Properties : Some studies indicate that pyrrolidine derivatives possess antioxidant capabilities, potentially mitigating oxidative stress in cells .

Case Study 1: VMAT2 Interaction

A study investigated the binding affinity of various pyrrolidine analogs to VMAT2. The results showed that structural modifications significantly influenced their ability to inhibit dopamine uptake, highlighting the importance of the phenylpropyl substitution in enhancing biological activity .

Case Study 2: Neurotoxicity Protection

In another study, this compound was tested for its protective effects against neurotoxicity induced by MPP+. The findings suggested that this compound could mitigate the neurotoxic effects by enhancing VMAT2 function, thereby reducing dopamine depletion in neuronal cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrrolidine derivatives:

Compound NameStructure FeaturesBiological Activity
2-(1-Phenylpropyl)pyrrolidine HClPyrrolidine ring + phenylpropyl groupNeuroprotective, potential anti-addiction
Pyrrolidine-2-oneBasic pyrrolidine structureLimited biological activity
Pyrrolidine-2,5-dionesVariations in substituentsDiverse activities (anti-cancer)

Q & A

Basic: What are the recommended synthetic routes for 2-(1-Phenylpropyl)pyrrolidine hydrochloride, and how can purity be optimized?

Answer:
The synthesis of this compound can be approached via reductive amination or alkylation of pyrrolidine precursors. For example, reductive amination between pyrrolidine and 1-phenylpropanal using sodium cyanoborohydride in a methanol/acetic acid solvent system is a plausible route . Purification typically involves recrystallization from ethanol or isopropanol, followed by column chromatography (e.g., silica gel with dichloromethane/methanol gradients). Purity optimization requires strict control of reaction stoichiometry, temperature (0–25°C), and post-synthetic washes with non-polar solvents to remove unreacted starting materials .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
Structural confirmation relies on a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the pyrrolidine ring protons (δ 1.5–3.5 ppm) and phenylpropyl substituent (aromatic protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]+^+ at m/z calculated for C13_{13}H20_{20}NCl).
  • X-ray Crystallography : For absolute stereochemical confirmation if chirality is present .

Advanced: What experimental strategies address enantiomer-specific pharmacological effects in chiral analogs of this compound?

Answer:
For chiral variants (e.g., if the phenylpropyl group introduces stereocenters):

  • Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to enantioselectively generate the desired isomer .
  • Enantiopure Separation : Employ chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.
  • In Vitro Assays : Compare binding affinities of enantiomers to target receptors (e.g., GPCRs) using radioligand displacement studies .

Advanced: How should researchers resolve contradictions in reported receptor binding data for pyrrolidine derivatives?

Answer:
Discrepancies in receptor binding data (e.g., conflicting Ki values) may arise from:

  • Assay Conditions : Variations in buffer pH, ion concentration, or temperature. Standardize protocols (e.g., TRIS buffer at pH 7.4, 25°C) .
  • Receptor Subtypes : Test selectivity across receptor isoforms (e.g., dopamine D2 vs. D3) using transfected cell lines.
  • Allosteric Modulation : Perform Schild analysis to distinguish competitive vs. allosteric interactions .

Advanced: What methodologies mitigate solubility challenges during in vitro testing of this compound?

Answer:
Limited aqueous solubility (common for lipophilic pyrrolidines) can be addressed by:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • pH Adjustment : Prepare hydrochloride salt forms (as in this compound) to enhance water solubility.
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for stable dispersion .

Advanced: How can metabolic pathways of this compound be elucidated?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via LC-MS/MS.
  • Cytochrome P450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess enzyme interactions.
  • Stable Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic breakdown .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites (e.g., σ-1 receptors).
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories.
  • QSAR Modeling : Train models on pyrrolidine derivatives to predict affinity/selectivity .

Advanced: How should impurity profiling be conducted for this compound?

Answer:

  • HPLC-UV/ELSD : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
  • Reference Standards : Compare against pharmacopeial impurities (e.g., EP or USP guidelines) .

Advanced: What experimental designs assess the compound’s stability under physiological conditions?

Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS.
  • Light Exposure : Follow ICH Q1B guidelines using a xenon arc lamp .

Advanced: What in vitro models are optimal for evaluating neurotoxicity or cardiotoxicity?

Answer:

  • Neuronal Cultures : Primary rat cortical neurons to assess neurotoxicity (LDH release, caspase-3 activation).
  • hERG Channel Assay : Patch-clamp electrophysiology to evaluate cardiotoxicity risk.
  • Mitochondrial Toxicity : Measure oxygen consumption rate (OCR) in SH-SY5Y cells using Seahorse XF analyzers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Phenylpropyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(1-Phenylpropyl)pyrrolidine hydrochloride

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